molecular formula C22H17N3O4 B2813457 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-01-7

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2813457
CAS No.: 874396-01-7
M. Wt: 387.395
InChI Key: AJJDICDQUNGESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound designed for research use. It features a chromeno[2,3-c]pyrrole-3,9-dione core, a scaffold recognized as a privileged structure in medicinal chemistry due to its potential for diverse biological activity . The molecular structure is further diversified with a 5-methylisoxazole ring and a pyridin-2-yl group, which are common pharmacophores that can enhance binding affinity and selectivity toward biological targets. Compounds based on the chromeno[2,3-c]pyrrole skeleton have been reported in scientific literature to exhibit various pharmacological properties, such as behaving as glucokinase activators or mimetics of glycosaminoglycans . The specific substitution pattern on this core molecule makes it a valuable candidate for research in drug discovery and chemical biology, particularly for building compound libraries in diversity-oriented synthesis . Its potential mechanism of action in biological systems would be highly dependent on the specific target, but could involve interactions with enzymes or receptors through its multifunctional heteroaromatic system. This compound is intended for non-human research applications only in fields such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. Researchers can utilize it to explore new therapeutic avenues or as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-3-13-7-8-16-14(11-13)20(26)18-19(15-6-4-5-9-23-15)25(22(27)21(18)28-16)17-10-12(2)29-24-17/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJDICDQUNGESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Construction of the Chromeno-Pyrrole System: This can be achieved through a series of cyclization reactions starting from a suitable precursor such as a 2-hydroxychalcone derivative.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine derivative.

    Final Assembly: The final compound is obtained by coupling the previously synthesized intermediates under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.

    Use of Catalysts: Catalysts such as palladium or copper can be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are essential to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Flexibility: The one-pot multicomponent reaction for chromeno-pyrrole-diones () allows rapid diversification, enabling exploration of structure-activity relationships (SAR). However, specific data on the biological activity of the target compound remain unpublished.
  • Metabolic Considerations : The 5-methylisoxazole group may reduce oxidative metabolism compared to furan or thiophene analogues (), though in vitro ADME studies are needed.
  • Comparative Bioactivity: While tetrahydroisoquinoline derivatives () show promise in cardiovascular models, the target compound’s pyridine and dione groups suggest kinase or protease inhibition as a plausible mechanism, aligning with trends in chromeno-pyrrole-dione research .

Biological Activity

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines elements of chromeno-pyrrole and isoxazole moieties, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H17N3O4, with a molecular weight of 387.395 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H17N3O4
Molecular Weight387.395 g/mol
IUPAC Name7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
PurityTypically >95%

Antimicrobial Activity

Preliminary studies indicate that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific tests have shown effectiveness comparable to standard antibiotics like gentamicin against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research has indicated that chromeno-pyrrole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is attributed to the presence of phenolic structures within the molecule that can donate electrons to free radicals .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that similar chromeno-pyrrole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved often include modulation of signaling cascades related to cell survival and proliferation .

The biological effects of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole are thought to involve interactions with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : Interaction with receptors can lead to altered cellular responses that promote apoptosis in cancer cells or inhibit bacterial growth.

Study on Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various chromeno-pyrrole derivatives against common bacterial strains. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study on Antioxidant Activity

Another research article investigated the antioxidant potential of chromeno-pyrrole derivatives using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration upon treatment with these compounds, suggesting strong antioxidant activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : Utilize multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (50–80°C, ethanol/DMF solvents). Optimize yields by adjusting catalysts (e.g., palladium or copper) and reaction times (6–12 hours) . Purify via recrystallization (DMF/EtOH mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm >95% purity .
  • Structural Confirmation : Employ 1H^1H- and 13C^13C-NMR in DMSO-d6 to verify substituent positions (e.g., pyridyl protons at δ 8.2–8.5 ppm; isoxazole methyl at δ 2.4 ppm) .
  • Thermal Stability : Perform DSC (10°C/min ramp) to identify melting points and TGA to assess decomposition thresholds (>200°C typical for similar derivatives) .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anti-inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages (IC50 via ELISA) .
  • Antimicrobial : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values) .
  • Cytotoxicity : Screen in HepG2 or HEK293 cells (MTT assay, 48-hour exposure) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields or by-product formation during synthesis?

  • Methodological Answer :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., incomplete cyclization intermediates). Adjust solvent polarity (switch from ethanol to DMF for better solubility) or add scavengers (molecular sieves for water-sensitive steps) .
  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI in ligand-assisted coupling steps; copper often improves heterocyclic ring closure .
  • Temperature Gradients : Perform parallel reactions at 50°C, 70°C, and 90°C to isolate thermodynamically favored products .

Q. How should contradictory DSC and TGA data on thermal stability be interpreted?

  • Methodological Answer :

  • Polymorph Identification : Use XRD to detect crystalline forms. DSC endotherms at 180°C (Form I) vs. 195°C (Form II) may explain discrepancies .
  • Decomposition Pathways : Couple TGA with FTIR gas analysis (e.g., CO₂ release at 220°C indicates decarboxylation) .
  • Sample Preparation : Ensure consistent drying (vacuum oven, 24 hours) to remove solvent residues that skew TGA mass loss profiles .

Q. What computational tools are recommended for predicting biological targets or SAR?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with chemokine receptor CXCR4 (PDB: 3OE0) to prioritize substituents (e.g., pyridyl groups for π-π stacking) .
  • QSAR Modeling : Train models with datasets from chromeno-pyrrole libraries (223+ analogs) to correlate substituent electronegativity (Hammett σ values) with anti-inflammatory activity .
  • Reaction Path Prediction : Apply ICReDD’s quantum chemical workflows to simulate MCR transition states and optimize regioselectivity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Derivative Libraries : Synthesize analogs via:
PositionVariationExample Substituents
C-7 EthylAlkyl chain lengthMethyl, propyl, isopropyl
IsoxazoleHeterocycle swapThiazole, pyrazole
  • Biological Profiling : Compare IC50 values across derivatives using standardized assays (e.g., COX-2 inhibition for anti-inflammatory SAR) .
  • Meta-Analysis : Cross-reference with published SAR tables for chromeno-pyrroles (e.g., methoxy groups enhance CNS penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.